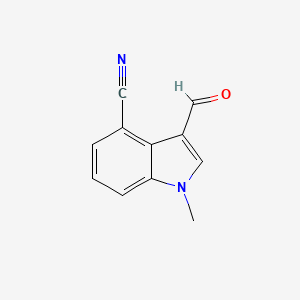

3-Formyl-1-methyl-1H-indole-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

3-formyl-1-methylindole-4-carbonitrile |

InChI |

InChI=1S/C11H8N2O/c1-13-6-9(7-14)11-8(5-12)3-2-4-10(11)13/h2-4,6-7H,1H3 |

InChI Key |

FODAIKUDZJBPAW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C(C=CC=C21)C#N)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Formyl 1 Methyl 1h Indole 4 Carbonitrile and Its Analogs

Direct Synthetic Routes to 3-Formyl-1-methyl-1H-indole-4-carbonitrile

Direct routes to the target compound or its immediate precursor, 3-formyl-1H-indole-4-carbonitrile, typically involve the introduction of the cyano or formyl group onto an already substituted indole (B1671886) scaffold. Subsequent N-methylation can then be performed to yield the final product.

A key method for introducing a nitrile group onto an aromatic ring is the Rosenmund–von Braun reaction, which utilizes copper(I) cyanide to displace a halide. This strategy has been successfully applied to the synthesis of the 3-formyl-1H-indole-4-carbonitrile core structure. The reaction proceeds by heating 4-iodo-1H-indole-3-carbaldehyde with copper(I) cyanide in a polar aprotic solvent. chemicalbook.com This cyanation reaction directly installs the carbonitrile at the 4-position of the indole ring. chemicalbook.com

A specific example of this transformation reports a 70% yield when conducted in N,N-dimethylformamide (DMF) at 110°C for 4 hours. chemicalbook.com To obtain the final target compound, a subsequent N-methylation step would be required.

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-1H-indole-3-carbaldehyde | Copper(I) Cyanide (CuCN) | N,N-dimethylformamide (DMF) | 110°C | 4 h | 70% | chemicalbook.com |

The introduction of a formyl group at the C3 position of an indole ring is commonly achieved through the Vilsmeier-Haack reaction. wikipedia.org This reaction utilizes a substituted formamide (B127407), such as N-methylformanilide or N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.org These reagents combine to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com

Electron-rich aromatic and heteroaromatic compounds, including indoles, can then react with the Vilsmeier reagent in an electrophilic aromatic substitution. jk-sci.comorganic-chemistry.org The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.org For the synthesis of the target scaffold, 4-cyanoindole (B94445) can be subjected to Vilsmeier-Haack conditions, leading to the regioselective formylation at the electron-rich C3 position to give 3-formyl-1H-indole-4-carbonitrile. chemicalbook.com As with the previous method, a final N-methylation step would be necessary to complete the synthesis of this compound.

Constructing the this compound molecule can also be achieved through a planned, multi-step sequence of reactions to introduce the required functional groups onto a simpler indole core. The order of these steps is crucial to manage the regioselectivity and reactivity of the intermediates. A plausible synthetic pathway could involve the following transformations:

N-Methylation: Beginning with a commercially available starting material like 4-cyanoindole, the first step can be the protection or alkylation of the indole nitrogen. Treatment with a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base (e.g., sodium hydride) would yield 1-methyl-1H-indole-4-carbonitrile. This initial step directs subsequent electrophilic substitution.

C3-Formylation: With the nitrogen methylated, the C3 position is highly activated for electrophilic substitution. A Vilsmeier-Haack reaction on 1-methyl-1H-indole-4-carbonitrile would then introduce the formyl group regioselectively at the C3 position to yield the final product, this compound.

This step-wise approach, where functional groups are added sequentially, allows for controlled synthesis and purification of intermediates, representing a versatile strategy for accessing complex indole derivatives. nih.gov

Foundational Indole Synthesis Methodologies Relevant to the Core Structure

While the above methods functionalize an existing indole, other foundational strategies build the indole ring itself. These methods are crucial for creating a wide variety of substituted indoles from non-indole precursors.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing substituted indoles. researchgate.net The reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. researchgate.net The acid catalyst can be a Brønsted acid, such as HCl or H₂SO₄, or a Lewis acid, like zinc chloride (ZnCl₂) or boron trifluoride (BF₃). researchgate.net

The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of the phenylhydrazine and the carbonyl compound.

Isomerization of the phenylhydrazone to its corresponding enamine tautomer.

A -sigmatropic rearrangement (similar to a Claisen rearrangement) of the protonated enamine, which forms a new carbon-carbon bond.

Loss of ammonia (B1221849) and subsequent aromatization to form the stable indole ring.

To synthesize a precursor for this compound using this method, one would theoretically start with (4-cyano-2-formylphenyl)(methyl)hydrazine and react it with a suitable two-carbon aldehyde or ketone equivalent under acidic conditions. The complexity and availability of such a highly substituted hydrazine (B178648) often make this a less direct approach for this specific target compared to the functionalization of a pre-existing indole.

The Leimgruber-Batcho indole synthesis is another powerful method that has become a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry. The key advantages are the mild reaction conditions and the high yields often obtained. This process begins with an ortho-nitrotoluene derivative.

The general sequence is as follows:

Condensation of an o-nitrotoluene with a formamide acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine. This step forms a β-dimethylamino-2-nitrostyrene, which is a type of enamine.

Reductive cyclization of the intermediate enamine. The nitro group is reduced to an amine, which then cyclizes onto the enamine moiety, eliminating the secondary amine (e.g., dimethylamine or pyrrolidine) to form the indole ring. Common reducing agents include Raney nickel with hydrazine, palladium-on-carbon (Pd/C) with hydrogen gas, or stannous chloride.

For a hypothetical synthesis of the target compound's scaffold, one could start with 2-methyl-3-nitrobenzonitrile. Reaction with DMFDMA would form the enamine intermediate, and subsequent reductive cyclization would yield 4-cyanoindole, a precursor that can be further functionalized as described in sections 2.1.2 and 2.1.3.

Bartoli Indole Reaction

The Bartoli indole synthesis is a powerful method for the formation of 7-substituted indoles through the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. synarchive.comwikipedia.org The reaction necessitates the presence of a substituent at the ortho position of the nitro group for the reaction to proceed efficiently. synarchive.com Typically, three equivalents of the vinyl Grignard reagent are required for optimal yields. synarchive.com

The mechanism commences with the addition of the Grignard reagent to the nitro group, leading to the formation of a nitrosoarene intermediate. A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement, facilitated by the steric influence of the ortho-substituent, is a key step in the pathway. synarchive.com

While direct synthesis of 1-methyl-1H-indole-4-carbonitrile via the Bartoli reaction has not been extensively documented in readily available literature, the synthesis of 4-substituted indoles is conceptually feasible. A hypothetical synthetic route would involve the reaction of 2-nitro-5-cyanotoluene with a suitable vinyl Grignard reagent. Subsequent N-methylation of the resulting 4-cyano-7-methylindole would be necessary to obtain the desired indole core. A modification of the Bartoli reaction, developed by Dobbs, utilizes an ortho-bromine as a directing group, which can be subsequently removed, offering a pathway to 7-unsubstituted indoles. wikipedia.org

Table 1: Key Features of the Bartoli Indole Reaction

| Feature | Description |

| Reactants | ortho-substituted nitroarenes and vinyl Grignard reagents |

| Key Transformation | Formation of a substituted indole ring |

| Stoichiometry | Typically requires 3 equivalents of the vinyl Grignard reagent |

| Directing Group | Requires a substituent ortho to the nitro group |

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis provides a route to 5-hydroxyindole (B134679) derivatives through the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The reaction mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack and subsequent elimination to form the indole ring. wikipedia.org The scope of the reaction allows for various substituents on both the benzoquinone and the enamine component. wikipedia.org

Given that the Nenitzescu synthesis inherently produces 5-hydroxyindoles, its direct application to the synthesis of 1-methyl-1H-indole-4-carbonitrile is not straightforward. A multi-step sequence would be required, involving the initial synthesis of a suitably substituted 5-hydroxyindole, followed by conversion of the hydroxyl group to a cyano group and subsequent N-methylation. This indirect approach makes the Nenitzescu synthesis a less common choice for preparing 4-cyanoindoles.

Table 2: General Characteristics of the Nenitzescu Indole Synthesis

| Characteristic | Description |

| Reactants | Benzoquinone and a β-aminocrotonic ester |

| Product | 5-hydroxyindole derivatives |

| Key Steps | Michael addition, nucleophilic attack, and elimination |

| Variations | Solid-phase synthesis has been developed |

Bischler Indole Synthesis

The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline (B41778) in the presence of an acid catalyst. researchgate.net This method typically leads to the formation of 2- and/or 3-substituted indoles. The reaction proceeds through the initial formation of an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the indole product.

The traditional Bischler synthesis often requires harsh reaction conditions and can result in a mixture of regioisomers, which has limited its widespread application. researchgate.net However, modern variations, including the use of microwave irradiation, have been developed to improve yields and reaction conditions.

For the synthesis of a 1-methyl-1H-indole-4-carbonitrile precursor, a potential, though likely low-yielding, approach could involve the reaction of 3-amino-4-methylbenzonitrile with an appropriate α-haloketone. The subsequent N-methylation would be required to obtain the final indole core. The inherent challenges in controlling regioselectivity and the often-harsh conditions make this a less favorable route compared to more modern catalytic methods.

Table 3: Overview of the Bischler Indole Synthesis

| Aspect | Details |

| Reactants | α-halo- or α-hydroxyketone and an aniline |

| Product | Typically 2- and/or 3-substituted indoles |

| Conditions | Often requires strong acid and high temperatures |

| Limitations | Can suffer from low yields and lack of regioselectivity |

Catalytic Cyclization Strategies for Indole Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods for indole synthesis, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical named reactions. These strategies often rely on transition metal catalysts, such as palladium and copper, to facilitate the key bond-forming steps.

Palladium-catalyzed cyclizations are particularly prevalent. organicreactions.orgmdpi.comorganic-chemistry.org One common approach involves the intramolecular cyclization of o-alkynylanilines. mdpi.com For the synthesis of 1-methyl-1H-indole-4-carbonitrile, a suitable starting material would be N-methyl-2-alkynyl-4-cyanoaniline. The cyclization of this substrate in the presence of a palladium catalyst would directly yield the desired indole core. Various palladium sources and ligands can be employed to optimize the reaction.

Copper-catalyzed cyclization reactions have also emerged as a powerful tool in heterocyclic synthesis. nih.gov These methods can proceed through various mechanisms, including Ullmann-type couplings. A potential copper-catalyzed route to 1-methyl-1H-indole-4-carbonitrile could involve the intramolecular cyclization of a suitably functionalized o-haloaniline derivative.

Table 4: Comparison of Catalytic Cyclization Strategies

| Catalyst System | General Approach | Advantages |

| Palladium | Intramolecular cyclization of o-alkynylanilines | Mild conditions, high functional group tolerance, good yields |

| Copper | Intramolecular Ullmann-type couplings | Readily available and inexpensive catalyst, versatile |

Strategies for Formyl Group Introduction onto Indole Cores

Once the 1-methyl-1H-indole-4-carbonitrile scaffold is in hand, the next critical step is the regioselective introduction of a formyl group at the C3-position. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C3-position being the most nucleophilic and therefore the most common site of formylation.

Vilsmeier-Haack Reaction and its Modified Variants

The Vilsmeier-Haack reaction is the most widely used method for the formylation of indoles. jk-sci.comijpcbs.comchemistrysteps.com The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.commychemblog.com The electrophilic Vilsmeier reagent then attacks the electron-rich C3-position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the 3-formylindole. jk-sci.com

The reaction is generally high-yielding and regioselective for the C3-position of indoles that are unsubstituted at this position. For the formylation of 1-methyl-1H-indole-4-carbonitrile, the Vilsmeier-Haack reaction is the most direct and efficient method.

Recent advancements have led to the development of modified Vilsmeier-Haack conditions that offer milder reaction parameters and avoid the use of stoichiometric amounts of phosphorus oxychloride. Catalytic versions of the Vilsmeier-Haack reaction have been reported, expanding the scope and practicality of this important transformation.

Table 5: Typical Conditions for the Vilsmeier-Haack Reaction

| Reagent | Role | Typical Conditions |

| N,N-Dimethylformamide (DMF) | Formyl source | Solvent and reactant |

| Phosphorus oxychloride (POCl₃) | Dehydrating agent | Stoichiometric amounts, often at low temperatures |

| 1-methyl-1H-indole-4-carbonitrile | Substrate | The indole to be formylated |

| Aqueous workup | Hydrolysis | To convert the iminium salt to the aldehyde |

Formylation of Indole via Alternative Reagents

While the Vilsmeier-Haack reaction is the workhorse for indole formylation, several other methods can be employed, particularly when milder conditions or different selectivities are required.

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid. wikipedia.org This reaction is most effective for electron-rich aromatic compounds, including phenols and some heterocycles. wikipedia.org Formylation generally occurs at the position ortho to an activating group. wikipedia.org While less common for simple indoles compared to the Vilsmeier-Haack reaction, it could potentially be applied to 1-methyl-1H-indole-4-carbonitrile, although the regioselectivity might be a concern.

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a strongly basic solution to introduce a formyl group, primarily at the ortho-position. mychemblog.comwikipedia.orglscollege.ac.in The reactive electrophile in this reaction is dichlorocarbene. wikipedia.org While classically applied to phenols, the reaction has been extended to other electron-rich aromatic systems, including indoles. mychemblog.comlscollege.ac.in However, the reaction conditions are harsh, and the yields can be low, making it a less practical choice for the formylation of 1-methyl-1H-indole-4-carbonitrile.

Table 6: Alternative Formylation Reagents for Indoles

| Reaction Name | Reagents | General Applicability |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Electron-rich aromatics, often ortho-selective |

| Reimer-Tiemann Reaction | Chloroform, strong base | Phenols and other electron-rich aromatics, harsh conditions |

Methodologies for N1-Methylation of Indole Rings

The methylation of the nitrogen atom at the 1-position of the indole ring is a fundamental transformation in the synthesis of many indole derivatives. This modification can significantly impact the biological activity and physicochemical properties of the parent compound. Several methods have been developed for the N1-methylation of indoles, broadly categorized into direct alkylation with methylating agents and procedures involving N-metallated indole precursors.

A classical and widely employed method for the N1-methylation of indoles involves the use of a methylating agent, such as methyl iodide (CH₃I), in the presence of a base. st-andrews.ac.uk The base is essential to deprotonate the relatively acidic N-H proton of the indole ring (pKa ≈ 17), thereby generating the indolide anion, which then acts as a nucleophile.

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). st-andrews.ac.ukmdpi.com The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, the use of a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a prevalent strategy. mdpi.com This combination effectively generates the indolide anion, which can then react with methyl iodide in a standard Sₙ2 reaction. nih.gov

While effective, the use of methyl iodide warrants caution due to its toxicity and low boiling point. st-andrews.ac.uk Alternative, greener methylating agents like dimethyl carbonate (DMC) have been explored. DMC can methylate indoles in the presence of a base, offering a less hazardous option. st-andrews.ac.uk

Table 1: Comparison of Bases Used in N1-Methylation of Indoles with Methyl Iodide

| Base | Solvent(s) | Typical Reaction Conditions | Notes |

| Sodium Hydride (NaH) | DMF, THF | 0 °C to room temperature | Highly effective for complete deprotonation, requires anhydrous conditions. mdpi.com |

| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile (B52724) | Room temperature to reflux | Milder base, often requires higher temperatures. |

| Sodium Hydroxide (NaOH) | Phase Transfer Catalysis | Room temperature to elevated temperatures | Can be used in biphasic systems with a phase-transfer catalyst. |

The in situ or prior formation of an N-metallated indole is a key step in many N-alkylation reactions. The deprotonation of the indole N-H is typically achieved using strong bases. Sodium hydride is a common choice, leading to the formation of a sodium indolide salt. rsc.org Other strong bases that can be employed include sodamide (NaNH₂) in liquid ammonia, organometallic reagents like Grignard reagents (RMgX), or alkyllithiums such as n-butyllithium. rsc.org

Once the N-metallated indole is formed, it serves as a potent nucleophile. The subsequent reaction with an electrophile, such as methyl iodide, proceeds to furnish the N-methylated product. The choice of the counter-ion (e.g., Na⁺, K⁺, Mg²⁺, Li⁺) can influence the reactivity and, in some cases, the regioselectivity of the alkylation, although for methylation, N1-substitution is generally favored. The generation of these N-metallated precursors is crucial for achieving high yields and clean reactions, particularly when dealing with less reactive alkylating agents or complex indole substrates. rsc.org

Approaches for the Introduction of the Carbonitrile Group

The carbonitrile (cyano) group is a valuable functional group in organic synthesis due to its ability to be converted into various other functionalities, including amines, carboxylic acids, and amides. Its introduction onto the indole scaffold can be achieved through several synthetic routes.

A common method for the synthesis of nitriles is the dehydration of primary carboxamides. This transformation can be applied to the synthesis of indole-4-carbonitriles from the corresponding indole-4-carboxamides. A variety of dehydrating agents can be employed for this purpose.

Classical reagents for this conversion include phosphorus pentoxide (P₄O₁₀) and phosphorus oxychloride (POCl₃). orgsyn.org More modern and often milder reagents include cyanuric chloride in combination with DMF, or trifluoroacetic anhydride. wikipedia.org The reaction mechanism generally involves the activation of the amide oxygen by the dehydrating agent, followed by elimination of water to form the nitrile. The choice of reagent and reaction conditions depends on the stability of the indole substrate to the reaction medium. For instance, strongly acidic or high-temperature conditions might be incompatible with certain sensitive functional groups on the indole ring.

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The introduction of a cyano group onto an aromatic ring, including the indole nucleus, can be efficiently achieved via these methods. Typically, this involves the reaction of a halo-substituted indole with a cyanide source in the presence of a palladium or copper catalyst.

A documented synthesis of 3-formyl-1H-indole-4-carbonitrile involves the reaction of 4-iodo-1H-indole-3-carbaldehyde with copper(I) cyanide in DMF at 110 °C, affording the product in 70% yield. chemicalbook.com This represents a Rosenmund-von Braun type reaction. Palladium-catalyzed cyanation reactions, such as the Buchwald-Hartwig or Suzuki-Miyaura type couplings, offer a versatile alternative. organic-chemistry.orgnih.gov These reactions often utilize aryl bromides or chlorides as substrates and various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. organic-chemistry.org

Table 2: Common Cross-Coupling Methods for Indole Cyanation

| Catalyst System | Halide Substrate | Cyano Source | Typical Solvents |

| Copper(I) Cyanide | Aryl Iodide/Bromide | CuCN | DMF, NMP |

| Palladium(0)/Ligand | Aryl Bromide/Chloride/Triflate | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | Toluene, Dioxane, DMF |

Advanced Catalytic and Regioselective Synthesis of Indole Derivatives

The development of advanced catalytic methods has enabled the highly regioselective synthesis of polysubstituted indoles, which is often challenging to achieve through classical methods. thieme-connect.com These strategies include C-H activation/functionalization, transition-metal-catalyzed cyclizations, and multicomponent reactions. d-nb.infonih.gov

For a molecule like this compound, a plausible advanced synthetic strategy could involve the regioselective functionalization of a pre-functionalized indole precursor. For example, the C3-formylation of a 1-methyl-1H-indole-4-carbonitrile precursor could be achieved using methods like the Vilsmeier-Haack reaction. jk-sci.comwikipedia.org The Vilsmeier-Haack reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which is an electrophile that preferentially attacks electron-rich positions on aromatic rings. wikipedia.org For indoles, this reaction is highly regioselective for the C3 position. orgsyn.org

Alternatively, modern iron-catalyzed C3-formylation methods using formaldehyde (B43269) and aqueous ammonia have been developed as a greener alternative to the classical Vilsmeier-Haack conditions. organic-chemistry.org Furthermore, catalytic indolization strategies, such as the Fischer indole synthesis or palladium-catalyzed cyclizations of substituted anilines, can be designed to construct the polysubstituted indole core in a convergent manner, offering access to a wide range of analogs. nih.govsnnu.edu.cn These advanced methods often provide higher efficiency, better regioselectivity, and broader functional group tolerance compared to traditional synthetic approaches. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has proven to be a powerful tool for the construction of the indole core and the introduction of functional groups. Palladium- and copper-based catalysts are frequently employed in these transformations.

One potential strategy for the synthesis of the target molecule involves a Vilsmeier-Haack formylation of a pre-existing 1-methyl-1H-indole-4-carbonitrile. The Vilsmeier-Haack reaction, which utilizes a phosphorus oxychloride and dimethylformamide mixture to generate the Vilsmeier reagent, is a classic method for formylating electron-rich aromatic rings like indoles. organic-chemistry.orgwikipedia.org The indole nitrogen would first be methylated, followed by the introduction of the formyl group at the electron-rich C3 position.

Alternatively, the cyano group can be introduced onto a pre-functionalized indole ring. For instance, a Rosenmund-von Braun reaction, a copper-catalyzed cyanation, could be employed on a 4-halo-3-formyl-1-methyl-1H-indole intermediate. organic-chemistry.orgnih.gov This approach allows for the late-stage introduction of the nitrile functionality.

The following table summarizes representative transition metal-catalyzed reactions applicable to the synthesis of functionalized indoles:

| Coupling Reaction | Catalyst System (Typical) | Reactants | Product Type |

| Vilsmeier-Haack | POCl₃ / DMF | 1-methyl-1H-indole-4-carbonitrile | This compound |

| Rosenmund-von Braun | CuCN or CuI/NaCN | 4-halo-3-formyl-1-methyl-1H-indole | This compound |

Metal-Free and Organocatalytic Approaches

In recent years, there has been a significant shift towards the development of metal-free and organocatalytic methods for indole synthesis, driven by the desire for more sustainable and cost-effective processes. These approaches often utilize radical intermediates or are mediated by small organic molecules as catalysts.

For the synthesis of the indole core, radical cyclization of appropriately substituted precursors offers a metal-free alternative. For instance, the cyclization of o-alkenyl anilines can be initiated by radical initiators to form the indole ring system. Subsequent functionalization at the C3 and C4 positions would then be required to arrive at the target molecule.

Organocatalysis provides a powerful platform for the enantioselective synthesis of functionalized indoles. nih.govnih.govmdpi.com While direct synthesis of this compound via organocatalysis is not extensively documented, the functionalization of indole-4-carbonitrile derivatives using chiral organocatalysts to introduce substituents at the C3 position is a viable strategy. For example, a chiral amine or phosphoric acid catalyst could be used to direct the enantioselective addition of a formylating equivalent to the indole core.

Intramolecular C-H Amination Reactions for Indole Formation

Intramolecular C-H amination has emerged as a powerful strategy for the construction of the pyrrole (B145914) ring of the indole nucleus. This method involves the formation of a nitrogen-centered radical or a metal-nitrenoid species that subsequently undergoes cyclization onto a C-H bond of the aromatic ring.

Rhodium and copper catalysts are often employed to facilitate these transformations. nih.govopenmedicinalchemistryjournal.comresearchgate.net For the synthesis of an indole-4-carbonitrile derivative, a suitably substituted aniline precursor bearing an alkenyl group and a cyano group on the aromatic ring could be subjected to intramolecular C-H amination conditions. The subsequent methylation of the indole nitrogen and formylation at the C3 position would lead to the desired product. While this approach is elegant in its construction of the core indole structure, it requires careful design of the starting material.

Multicomponent Reaction (MCR) Strategies in Functionalized Indole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of highly functionalized indoles.

Three-Component Condensations Involving Indoles

One-pot three-component reactions involving an aniline, an aldehyde, and a third component are a common strategy for the synthesis of substituted indoles. beilstein-journals.orgresearchgate.net For the synthesis of a 3-formylindole derivative, a modified three-component reaction could be envisioned. For example, a reaction between an appropriately substituted aniline, a glyoxal derivative (as a source of the formyl group), and another component to facilitate cyclization could potentially lead to the desired indole core.

Ugi-Type Reactions with Indole Derivatives

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. rsc.orgrsc.orgwikipedia.orgorganic-chemistry.orgnih.gov This reaction has been adapted for the synthesis of various heterocyclic systems, including indoles.

While a direct Ugi reaction to form this compound is not straightforward, indole derivatives can be incorporated as one of the components. For instance, an indole-4-carbonitrile derivative could potentially be used as the amine or carboxylic acid component in a Ugi reaction, leading to a highly functionalized product that could be further elaborated to the target molecule. Recent advances have shown the utility of Ugi reactions in creating diverse indole frameworks. rsc.org

Scalability and Process Optimization in this compound Synthesis

The scalability of a synthetic route is a critical factor for its practical application, particularly in an industrial setting. Process optimization aims to improve the yield, purity, safety, and cost-effectiveness of a chemical transformation.

For the synthesis of this compound, the scalability of the chosen route would heavily depend on the specific methodology. For instance, the Vilsmeier-Haack reaction is a well-established and scalable industrial process for the formylation of aromatic compounds. tcichemicals.comnrochemistry.com Key parameters for optimization would include reaction temperature, stoichiometry of reagents, and work-up procedures to ensure high purity and yield on a large scale.

Transition metal-catalyzed reactions, while powerful, can present challenges in scalability related to catalyst cost, removal of metal residues from the final product, and sensitivity to air and moisture. Process optimization in this context would focus on catalyst loading, ligand selection, and the development of robust purification methods.

Multicomponent reactions are often inherently advantageous for scalability due to their one-pot nature, which reduces the number of unit operations. However, the purification of complex mixtures resulting from MCRs can be challenging and requires careful optimization of reaction conditions and purification protocols. The development of continuous flow processes for indole synthesis is also an active area of research that could significantly improve scalability and safety. orgsyn.org

Reactivity and Chemical Transformations of 3 Formyl 1 Methyl 1h Indole 4 Carbonitrile

Reactivity of the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic attack. researchgate.net The distribution of electron density, and thus its reactivity, is significantly modulated by the attached substituents.

Electrophilic Aromatic Substitution at C2 and C3 Positions

The indole ring generally undergoes electrophilic substitution preferentially at the C3 position, as this leads to a more stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene (B151609) ring. ic.ac.uk However, in 3-Formyl-1-methyl-1H-indole-4-carbonitrile, the C3 position is already substituted with a formyl group. This directs any subsequent electrophilic aromatic substitution to other positions on the ring.

The C2 and C3 positions are the most electronically favored for electrophilic attack on an indole ring. researchgate.net With the C3 position occupied, electrophilic substitution, such as halogenation, would be directed to the C2 position. researchgate.net While methods for introducing substituents at the C3 position are well-developed due to the inherent nucleophilicity of this site, synthetic routes for C2 substitution are less common. researchgate.net The presence of strong electron-withdrawing groups, like the formyl and cyano groups in the target molecule, deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. For instance, the presence of a 5-NO2 group, a strong electron-withdrawing substituent, can completely halt certain alkylation reactions. acs.org

Nucleophilic Reactivities and Derived Parameters (N and s values)

The nucleophilicity of indoles can be quantified using the linear free enthalpy relationship, log k(20 °C) = s(N + E), developed by Mayr. nih.govresearchgate.net In this equation, N represents the nucleophilicity parameter and s is the nucleophile-specific sensitivity parameter. These parameters are determined by measuring the kinetics of reactions between indoles and standard electrophiles, such as benzhydryl cations. nih.govresearchgate.net

Studies on various substituted indoles have allowed for the creation of a comprehensive nucleophilicity scale. nih.gov For example, the kinetics of the reaction between different indoles and 4,6-dinitrobenzofuroxan have been used to rank their nucleophilicity. nih.govresearchgate.net Electron-withdrawing groups decrease the nucleophilicity of the indole ring. For 5-cyanoindole, the cyano group's electron-withdrawing nature reduces the electron density of the pyrrole (B145914) ring, thereby lowering its N value compared to unsubstituted indole. nih.govresearchgate.net In this compound, the combined deactivating effect of the 3-formyl and 4-cyano groups would result in a significantly lower nucleophilicity parameter (N) compared to N-methylindole.

| Compound | Substituent(s) | Expected Relative Nucleophilicity (N value) |

|---|---|---|

| N-Methylindole | 1-CH₃ | Higher |

| 5-Cyanoindole | 5-CN | Lower |

| This compound | 1-CH₃, 3-CHO, 4-CN | Significantly Lower |

Influence of Substituents on Indole Reactivity

The reactivity of the indole ring in this compound is heavily influenced by its three substituents:

1-Methyl Group (-CH₃): The methyl group on the nitrogen atom is an electron-donating group. It increases the electron density of the indole ring through a positive inductive effect, which generally enhances its nucleophilicity compared to its N-H counterpart.

3-Formyl Group (-CHO): The formyl group is a strong electron-withdrawing group due to both resonance and inductive effects. It significantly deactivates the indole ring, particularly at the C2 and C4 positions, making electrophilic substitution more difficult.

4-Cyano Group (-CN): The cyano group is also a potent electron-withdrawing group. Its placement at the C4 position on the benzene portion of the indole ring withdraws electron density, further deactivating the entire ring system towards electrophilic attack. nih.govresearchgate.net The presence of a bromo group (an electron-withdrawing group) at the 4-position has been shown to lower the yield in certain cyclization reactions. acs.org

The cumulative effect of the electron-donating N-methyl group and the two powerful electron-withdrawing formyl and cyano groups results in a complex electronic environment. The deactivating effects of the -CHO and -CN groups dominate, rendering the indole ring significantly less nucleophilic than simple indoles. This reduced nucleophilicity makes electrophilic substitution reactions on the ring challenging. acs.org

Reactions Involving the Formyl Group (–CHO)

The aldehyde functional group at the C3 position is a primary site for chemical transformations.

Formation of Imine Derivatives and Schiff Bases

The formyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The general mechanism proceeds as follows:

Nucleophilic attack by the primary amine on the electrophilic carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group by an acid catalyst.

Elimination of water to form a resonance-stabilized iminium cation.

Deprotonation to yield the final imine product. libretexts.org

Numerous studies have reported the synthesis of Schiff bases from indole-3-carboxaldehyde (B46971) and its derivatives with various amines, including amino acids and aminophenols. nih.govnih.gov These reactions are fundamental in constructing more complex molecules and are often used in the synthesis of compounds with potential biological activity. researchgate.netuodiyala.edu.iq The formation of these C=N double bonds is a reversible process, though the resulting imines can be stabilized. nih.gov

| Indole Reactant | Amine Reactant | Resulting Product Type | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde | L-Amino Acids (e.g., Histidine, Leucine) | Indolyl Schiff Base | nih.gov |

| Indole-3-carboxaldehyde | Aminophenols | Indolyl Schiff Base | nih.gov |

| Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde | Chitosan | Chitosan Schiff Base Polymer | nih.gov |

| 5-Fluoro-2,3,3-trimethyl-3H-indole derivative | Substituted Anilines | Indolyl Imine | uodiyala.edu.iq |

Oxidation and Reduction Reactions of the Aldehyde Moiety

The formyl group is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1-methyl-4-cyano-1H-indole-3-carboxylic acid). Common oxidizing agents used for this transformation on indole derivatives include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Indole-3-carbaldehyde itself is readily oxidized to indole-3-carboxylic acid. wikipedia.org This conversion is a key step in the synthesis of various indole-based compounds.

Reduction: The formyl group can be reduced to a primary alcohol ( (1-methyl-4-cyano-1H-indol-3-yl)methanol). Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of the formyl group of N,N-dimethyl-1-hydroxyindole-3-acetamide with LiAlH₄ has been reported. clockss.org This reaction provides access to 3-hydroxymethylindole derivatives, which are valuable synthetic intermediates.

Knoevenagel Condensation and Related Carbonyl Additions

The formyl group at the C3-position of this compound readily participates in Knoevenagel condensations. This reaction involves the base-catalyzed condensation of the aldehyde with compounds containing an active methylene (B1212753) group. The electron-withdrawing nature of the adjacent carbonitrile group enhances the electrophilicity of the formyl carbon, facilitating this transformation.

For instance, the Knoevenagel condensation of indole-3-carboxaldehydes with various active methylene compounds like nitromethane, malononitrile, dimethyl malonate, diethyl malonate, and ethyl nitroacetate (B1208598) has been reported to yield α,β-unsaturated indole derivatives. acgpubs.org These reactions are typically catalyzed by a weak base such as piperidine (B6355638) in a suitable solvent like acetic acid. acgpubs.org A similar reactivity is expected for this compound.

A notable application of this reactivity is the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives through the Knoevenagel condensation of 3-formyl-1H-indole-4-carbonitrile with 2-thioxothiazolidin-4-one. This reaction is typically carried out under reflux in acetic acid with sodium acetate (B1210297).

Furthermore, Knoevenagel condensation has been employed in the synthesis of 2-{3'-[(2''',5'''-dioxoimidazol-1'''H-idine)4'''-ylidene]methylene}1'H-indol-1'-yl-N-arylethanamide derivatives. This involves reacting 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide derivatives with imidazolidine-2,4-dione in methanol (B129727) using a catalytic amount of triethylamine. amazonaws.com

Here is a table summarizing representative Knoevenagel condensation reactions:

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Malononitrile | Piperidine/Acetic Acid | (E)-2-((1-methyl-4-cyano-1H-indol-3-yl)methylene)malononitrile |

| This compound | Nitromethane | Piperidine/Acetic Acid | (E)-1-methyl-3-(2-nitrovinyl)-1H-indole-4-carbonitrile |

| 3-Formyl-1H-indole-4-carbonitrile | 2-Thioxothiazolidin-4-one | Sodium Acetate/Acetic Acid, Reflux | Spiro[indoline-3,2'-pyrrolidine] derivative |

| 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide | Imidazolidine-2,4-dione | Triethylamine/Methanol | α,β-unsaturated N-substituted indole derivative |

Transformations of the Carbonitrile Group (–CN)

The carbonitrile group at the C4-position is a versatile functional group that can undergo various transformations to yield other important functionalities.

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis, typically using a dilute acid like hydrochloric acid under reflux, directly yields the corresponding carboxylic acid. libretexts.orgmasterorganicchemistry.com

In contrast, alkaline hydrolysis, using a base such as sodium hydroxide (B78521) solution with heating, initially produces the carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture with a strong acid is necessary to obtain the free carboxylic acid. libretexts.org The hydrolysis proceeds through an amide intermediate. chemistrysteps.com Enzymatic hydrolysis using nitrilases also offers a mild and selective method for this conversion. organic-chemistry.orgresearchgate.net

The carbonitrile group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. More recent methods utilize reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride or ammonia (B1221849) borane (B79455) under thermal conditions. organic-chemistry.org

The indole nucleus, often activated by functional groups like aldehydes and nitriles, is a valuable component in multicomponent reactions (MCRs). nih.govsemanticscholar.org These reactions allow for the construction of complex molecular scaffolds in a single step.

While direct participation of the 4-carbonitrile group of this compound in MCRs is not extensively documented in the provided search results, the indole scaffold itself is a key player. For example, indole-carboxaldehydes have been utilized in Ugi-4C reactions. nih.gov One-pot syntheses of pyrido[2,3-b]indole derivatives have been achieved through the cyclocondensation of substituted (triethoxymethyl)arenes, 1-methyl-1H-indol-2-ol, and cyanoacetamide. ias.ac.in

The presence of both a formyl and a nitrile group on the indole ring of this compound suggests its potential as a building block in various MCRs for the synthesis of diverse heterocyclic structures.

Functional Group Interconversions and Derivatization

Beyond the primary transformations of the formyl and carbonitrile groups, other functional group interconversions and derivatizations are possible. For instance, the formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The indole nitrogen can be alkylated, for example, using sodium hydride and an appropriate alkyl halide, to introduce further diversity.

Cross-Coupling Reactions of Halogenated Indole Carbonitriles

Although not directly involving this compound, the synthesis of highly functionalized indole-2-carbonitriles has been achieved through various cross-coupling reactions of halogenated indole precursors. nih.gov Reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings on 3-iodo-1H-indole-2-carbonitrile derivatives have been successfully employed to introduce a variety of substituents at the C3-position. nih.gov

This suggests a potential synthetic strategy where a halogenated derivative of this compound could be used as a substrate in cross-coupling reactions to introduce further complexity into the molecule. The synthesis of 3-Formyl-1H-indole-4-carbonitrile itself can be achieved from 4-iodo-1H-indole-3-carbaldehyde and copper(I) cyanide, highlighting the feasibility of accessing halogenated precursors. chemicalbook.com

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne). This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scielo.org.mxrsc.org In the context of this compound, a halogenated derivative would be reacted with a terminal alkyne to introduce an alkynyl substituent onto the indole scaffold.

Based on studies of similar 3-iodo-indole derivatives, the Sonogashira coupling can be expected to proceed efficiently. mdpi.com For instance, the reaction of a hypothetical halo-3-formyl-1-methyl-1H-indole-4-carbonitrile with various terminal alkynes would likely be catalyzed by a palladium(II) catalyst and copper(I) iodide. mdpi.com The reaction conditions and outcomes for a related compound, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, which was successfully coupled with a range of phenylacetylene (B144264) derivatives, are presented in the table below and serve as a predictive model for the reactivity of the title compound. mdpi.com

Table 1: Representative Sonogashira Coupling Reactions of a 3-Iodo-Indole Derivative mdpi.com

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 85 |

| 2 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 90 |

| 3 | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 88 |

| 4 | 4-Fluorophenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 82 |

This data is based on the reactivity of 1-benzyl-3-iodo-1H-indole-2-carbonitrile and is presented as a predictive model for the reactivity of a halogenated this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex. orgsyn.org For a halogenated derivative of this compound, this reaction would enable the introduction of a wide array of aryl or vinyl substituents.

Drawing parallels from the successful Suzuki-Miyaura coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various arylboronic acids, it is anticipated that a halo-substituted this compound would exhibit similar reactivity. mdpi.com The reaction would likely be catalyzed by a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base like sodium bicarbonate or cesium carbonate. mdpi.comorgsyn.org The table below illustrates typical conditions and yields for the Suzuki-Miyaura coupling of a related 3-iodo-indole, providing a framework for the expected reactivity of the title compound's halogenated derivatives. mdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Reactions of a 3-Iodo-Indole Derivative mdpi.com

| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | Toluene/Ethanol/Water | 92 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | Toluene/Ethanol/Water | 93 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | Toluene/Ethanol/Water | 91 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | Toluene/Ethanol/Water | 85 |

This data is based on the reactivity of 1-benzyl-3-iodo-1H-indole-2-carbonitrile and is presented as a predictive model for the reactivity of a halogenated this compound.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an sp²-hybridized organohalide, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups. A halogenated derivative of this compound would be a suitable substrate for Stille coupling, allowing for the introduction of various organic moieties.

Research on 1-benzyl-3-iodo-1H-indole-2-carbonitrile has demonstrated the feasibility of the Stille coupling at the 3-position of the indole ring. mdpi.com In these studies, the coupling was achieved using an organotin reagent and a palladium catalyst in a solvent like DMF. mdpi.com While the yields were reported to be moderate, the reaction still presents a viable route for the functionalization of the indole core. The expected conditions and outcomes for a Stille coupling involving a halo-derivative of this compound are summarized below, based on the available data for a similar compound. mdpi.com

Table 3: Representative Stille Coupling Reactions of a 3-Iodo-Indole Derivative mdpi.com

| Entry | Organotin Reagent | Catalyst | Solvent | Yield (%) |

| 1 | Tributyl(furan-2-yl)stannane | PdCl₂(MeCN)₂ | DMF | 40 |

| 2 | Tributyl(thiophen-2-yl)stannane | PdCl₂(MeCN)₂ | DMF | 35 |

This data is based on the reactivity of 1-benzyl-3-iodo-1H-indole-2-carbonitrile and is presented as a predictive model for the reactivity of a halogenated this compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov For a halogenated derivative of this compound, the Heck reaction would facilitate the introduction of a vinyl group or a substituted vinyl group onto the indole nucleus.

Studies on the Heck reaction of halo-indoles and halo-tryptophans have shown that this transformation can be carried out effectively, even in aqueous conditions. nih.gov The reaction of a hypothetical halo-3-formyl-1-methyl-1H-indole-4-carbonitrile with various alkenes would likely be catalyzed by a palladium source such as palladium acetate or sodium tetrachloropalladate, often in the presence of a phosphine (B1218219) ligand and a base. mdpi.comnih.gov The table below provides representative conditions and yields for the Heck reaction of a related 3-iodo-indole derivative, which can be used to predict the behavior of the title compound's halogenated precursors. mdpi.com

Table 4: Representative Heck Coupling Reactions of a 3-Iodo-Indole Derivative mdpi.com

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | KOAc | DMF | 90 |

| 2 | Methyl acrylate | Pd(OAc)₂ | KOAc | DMF | 85 |

| 3 | n-Butyl acrylate | Pd(OAc)₂ | KOAc | DMF | 88 |

| 4 | Acrylonitrile | Pd(OAc)₂ | KOAc | DMF | 81 (E/Z mixture) |

This data is based on the reactivity of 1-benzyl-3-iodo-1H-indole-2-carbonitrile and is presented as a predictive model for the reactivity of a halogenated this compound.

Cyclization, Cascade, and Rearrangement Reactions

The strategic placement of the formyl and nitrile groups in this compound offers opportunities for the construction of novel fused heterocyclic systems through cyclization reactions.

Intramolecular Cyclizations Leading to Fused Indole Scaffolds

The formyl and nitrile functionalities of this compound can serve as reactive handles for intramolecular cyclization reactions, leading to the formation of fused indole scaffolds. For instance, the formyl group can be converted into other functional groups that can then react with the nitrile or another part of the indole ring.

One potential transformation involves the reaction of the formyl group with a suitable reagent to introduce a side chain capable of cyclizing onto the nitrile group. For example, a Knoevenagel condensation of the aldehyde with an active methylene compound could be followed by a reductive cyclization to form a fused dihydropyridine (B1217469) ring. While specific examples starting from this compound are not documented in the provided search results, the multicomponent synthesis of 3-substituted indoles followed by intramolecular C2 amination to form α-carbolines demonstrates the principle of using a substituted indole to build fused systems. rsc.org

Ring-Opening and Subsequent Cyclization Reactions of Indole Precursors

While the indole core is generally stable, specific substitution patterns can facilitate transformations that, while not involving a complete ring-opening of the indole itself, lead to the formation of new heterocyclic rings fused to the indole system. In the case of this compound, its reaction with hydrazine (B178648) derivatives exemplifies a cyclization reaction initiated by the formation of a hydrazone, which then undergoes an intramolecular cyclization involving the nitrile group. This process results in the formation of pyrazolo[3,4-c]indole derivatives, a class of compounds with significant interest in medicinal chemistry.

The reaction sequence commences with the nucleophilic addition of a hydrazine to the formyl group of this compound, leading to the formation of an intermediate hydrazone. This initial step is a well-established reaction for aldehydes and ketones. youtube.com The key subsequent step is an intramolecular cyclization. Under appropriate conditions, typically involving heating, the nitrogen atom of the hydrazone attacks the electrophilic carbon of the nitrile group. This intramolecular nucleophilic attack results in the formation of a new five-membered ring fused to the indole core at the 3 and 4 positions.

This transformation provides a direct route to synthesize substituted pyrazolo[3,4-c]indoles from readily available 3-formylindole precursors. The reaction is versatile, allowing for the introduction of various substituents on the newly formed pyrazole (B372694) ring by using different substituted hydrazines.

A plausible mechanism for this transformation is outlined below:

Hydrazone Formation: The reaction is initiated by the acid-catalyzed addition of hydrazine to the carbonyl group of the this compound. This is followed by dehydration to yield the corresponding hydrazone.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone, acting as a nucleophile, attacks the carbon atom of the nitrile group. This step is often promoted by heat.

Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable aromatic pyrazolo[3,4-c]indole system.

The following table summarizes the expected products from the reaction of this compound with various hydrazine derivatives.

| Starting Material | Reagent | Product |

| This compound | Hydrazine Hydrate | 2,5-Dihydro-1H-pyrazolo[3,4-c]indole-3-amine |

| This compound | Phenylhydrazine | 2-Phenyl-2,5-dihydro-1H-pyrazolo[3,4-c]indole-3-amine |

| This compound | Methylhydrazine | 2-Methyl-2,5-dihydro-1H-pyrazolo[3,4-c]indole-3-amine |

This synthetic strategy represents an efficient method for the construction of complex heterocyclic systems from functionalized indole derivatives. The reactivity of the formyl and nitrile groups in this compound provides a valuable platform for the synthesis of diverse fused-ring systems.

Spectroscopic and Advanced Analytical Characterization of 3 Formyl 1 Methyl 1h Indole 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 3-Formyl-1-methyl-1H-indole-4-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups like the formyl (-CHO) and nitrile (-CN) groups causing downfield shifts for nearby protons.

Based on data from structurally similar indole (B1671886) derivatives, the expected ¹H NMR chemical shifts for this compound in a solvent like deuterochloroform (CDCl₃) are outlined in Table 1. The aldehydic proton of the formyl group is anticipated to be the most downfield signal, typically appearing above δ 9.9 ppm as a singlet. The proton at the C2 position of the indole ring is also expected to be significantly deshielded and appear as a singlet. The protons on the benzene (B151609) ring (H5, H6, and H7) will exhibit characteristic splitting patterns (doublets or triplets) due to spin-spin coupling with their neighbors. The N-methyl group protons will appear as a sharp singlet, typically in the range of δ 3.8-4.1 ppm. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-C=O | ~10.0 | s | - |

| H2 | ~8.0 | s | - |

| H5 | ~7.6 | d | ~8.0 |

| H6 | ~7.3 | t | ~8.0 |

| H7 | ~7.8 | d | ~8.0 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

In derivatives of this compound, the introduction of further substituents on the aromatic ring would lead to predictable changes in the ¹H NMR spectrum, altering the chemical shifts and coupling patterns of the aromatic protons.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the functional groups attached to the carbon atoms.

The carbonyl carbon of the formyl group is expected to be the most downfield signal, typically appearing in the region of δ 185-195 ppm. The carbon of the nitrile group is also characteristically found downfield, though typically less so than the carbonyl carbon, at around δ 115-120 ppm. The quaternary carbons of the indole ring, particularly C3, C3a, and C7a, will also have distinct chemical shifts. The N-methyl carbon will appear at a characteristic upfield position. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190 |

| C2 | ~140 |

| C3 | ~120 |

| C3a | ~138 |

| C4 | ~105 |

| C5 | ~128 |

| C6 | ~125 |

| C7 | ~122 |

| C7a | ~135 |

| CN | ~117 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

While this compound itself is not chiral and has limited conformational flexibility, its derivatives could possess stereocenters or exhibit restricted rotation, making advanced NMR techniques essential for their complete structural elucidation.

For derivatives with stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, which helps in assigning relative stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, carbonyl, and aromatic C-H and C=C bonds.

The most prominent and diagnostic peaks would be the stretching vibrations of the nitrile (C≡N) and the carbonyl (C=O) groups. The C≡N stretch typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The C=O stretch of the aldehyde is expected to be a strong, sharp band around 1670-1700 cm⁻¹. The presence of these two distinct bands would be a strong indicator of the molecular structure. Additionally, the spectrum will show C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹, and C=C stretching vibrations for the indole ring in the 1400-1600 cm⁻¹ region. rsc.orgnist.govresearchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (N-CH₃) | 2950-2850 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2260-2220 | Medium, Sharp |

| Carbonyl (C=O) Stretch | 1700-1670 | Strong, Sharp |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺. Given the molecular formula C₁₁H₈N₂O, the calculated monoisotopic mass is 184.0637 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at an m/z (mass-to-charge ratio) of approximately 185.0716. uni.lu

Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for indole derivatives include the loss of small neutral molecules. For this compound, potential fragmentation could involve the loss of CO (28 Da) from the formyl group, or the loss of HCN (27 Da) from the nitrile group, although the latter is less common from an aromatic nitrile. The stability of the indole ring system suggests that fragmentation of the heterocyclic core would require higher energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. By providing highly accurate mass measurements, HRMS allows for the calculation of the precise molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 171.05530 |

| [M+Na]⁺ | 193.03724 |

| [M-H]⁻ | 169.04074 |

| [M+NH₄]⁺ | 188.08184 |

| [M+K]⁺ | 209.01118 |

| [M+HCOO]⁻ | 215.04622 |

| [M+CH₃COO]⁻ | 229.06187 |

This data is predicted and serves as a reference for experimental verification.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC/MS is routinely employed to assess purity and confirm the identity of the compound. The liquid chromatography component separates the target molecule from any impurities or byproducts, such as potential deformylated intermediates. Subsequently, the mass spectrometer provides mass-to-charge ratio data for the eluted components, confirming the molecular weight of the desired product and identifying any contaminants. This technique is crucial for quality control in synthesis and for ensuring the integrity of samples used in further research applications. bldpharm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of this compound. The absorption of UV-Vis light by the molecule induces electronic transitions between different energy levels. The position and intensity of the absorption bands in the spectrum provide valuable information about the extent of conjugation and the nature of the electronic system within the molecule.

Studies on related indole derivatives have shown that the position of substituents on the indole ring significantly influences the electronic transition energies. nih.gov For instance, the formyl and nitrile groups on the this compound molecule are expected to cause a red-shift in the absorption spectrum compared to the parent indole core, indicating a more extended π-conjugated system. nih.gov The absorption spectrum of 4-formylindole, a related compound, extends beyond 390 nm. nih.gov Experimental UV-Vis spectra are typically recorded in the 200-400 nm range. researchgate.net In a study on indole-3-carboxylic acid, the UV-Vis spectrum showed an absorption peak at 272.53 nm and a cut-off wavelength of 300 nm. researchgate.net

Table 2: Expected UV-Vis Absorption Characteristics

| Compound | Solvent | Expected λmax (nm) | Key Electronic Transitions |

| This compound | Ethanol/Water | > 300 | π → π* |

This data is illustrative and based on trends observed in similar indole derivatives.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. scirp.orgresearchgate.net This analysis maps the electron distribution of a molecule within the crystal, providing a graphical representation of the regions involved in different types of intermolecular contacts.

Table 3: Common Intermolecular Interactions Investigated by Hirshfeld Surface Analysis

| Interaction Type | Description |

| H···H | Contacts between hydrogen atoms. |

| O···H/H···O | Hydrogen bonding involving oxygen atoms. |

| C···H/H···C | van der Waals forces and weak hydrogen bonds. |

| π-π stacking | Interactions between aromatic rings. |

Computational and Theoretical Investigations on 3 Formyl 1 Methyl 1h Indole 4 Carbonitrile and Indole Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to organic molecules to predict a variety of properties, including molecular geometries, electronic structures, spectroscopic parameters, and reactivity.

The first step in a computational study is often the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For indole (B1671886) derivatives, DFT calculations, such as those performed on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have been used to determine stable conformers. nih.gov In such studies, the experimental crystal structure serves as the initial input for geometry optimization calculations. nih.gov These calculations can reveal key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in related indole structures, the planarity of the carbaldehyde group with respect to the indole ring has been a subject of computational analysis. nih.gov

The electronic structure of indole analogs has also been investigated using DFT. For example, studies on (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole have utilized DFT to understand its electronic properties. niscpr.res.in Such analyses for 3-Formyl-1-methyl-1H-indole-4-carbonitrile would involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a more reactive molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-C10 (Formyl) | ~1.22 Å |

| C4-C11 (Nitrile) | ~1.15 Å | |

| N1-C8 | ~1.38 Å | |

| N1-CH3 | ~1.47 Å | |

| Bond Angle | C2-C3-C10 | ~125° |

| C3-C4-C11 | ~118° | |

| C8-N1-C9 | ~108° | |

| Dihedral Angle | C2-C3-C10-O | ~180° (anti-periplanar) |

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar functional groups in related heterocyclic compounds.

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. Theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. For instance, in the study of (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole, theoretical spectral values were interpreted and compared with experimental FT-IR spectra. niscpr.res.in

For this compound, DFT calculations could predict the characteristic vibrational frequencies for the formyl (C=O stretch) and nitrile (C≡N stretch) groups. Similarly, ¹H and ¹³C NMR chemical shifts could be calculated to aid in the assignment of experimental spectra. Discrepancies between calculated and experimental spectra can often be reconciled by applying a scaling factor to the theoretical values.

Reactivity descriptors derived from DFT calculations provide valuable information about the chemical behavior of a molecule. The Mulliken atomic charge distribution helps in identifying the electrophilic and nucleophilic sites within the molecule. For example, in a study of (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole, the Mulliken population analysis on atomic charges was computed using DFT. niscpr.res.in

The Molecular Electrostatic Potential (MEP) surface is another crucial descriptor that maps the electrostatic potential onto the electron density surface of the molecule. The MEP surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For instance, in an analysis of 3-methyl-indole, the electrostatic potential surface was computed to understand its interaction with other molecules. researchgate.net The red regions on the MEP surface indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen of the formyl group and the nitrogen of the nitrile group.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a biological target, typically a protein or a nucleic acid.

Molecular docking studies on various indole derivatives have demonstrated their potential to bind to a range of biological receptors with significant affinity. nih.govajchem-a.comthesciencein.orgnih.govresearchgate.net The binding affinity is typically expressed as a docking score or binding energy (in kcal/mol), with a more negative value indicating a stronger interaction. For example, in a study of new 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors, docking scores ranged from -10.40 to -11.35 kcal/mol, which were significantly better than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com

While specific docking studies on this compound are not available in the public domain, it is plausible that this compound could be docked into the active sites of various enzymes or receptors to predict its potential biological activity. The binding affinity would depend on the specific target and the complementarity of the ligand within the binding pocket.

Table 2: Hypothetical Binding Affinities of this compound with Various Receptors

| Biological Target | PDB ID | Hypothetical Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 |

| Tyrosine Kinase | 2AFA | -9.2 |

| Factor H binding protein | 3QZ0 | -7.8 |

Note: The binding affinities in this table are hypothetical and for illustrative purposes only, based on docking scores of similar indole derivatives against these or related targets.

Beyond predicting binding affinity, molecular docking provides detailed insights into the intermolecular interactions between the ligand and the receptor. These interactions are crucial for the stability of the ligand-receptor complex and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

In docking studies of indole analogs, specific amino acid residues in the binding site that form key interactions have been identified. nih.govajchem-a.comnih.gov For example, a molecular docking study of new 3-ethyl-1H-indole derivatives with COX-2 revealed hydrogen bond interactions with amino acid residues such as ARG120, TYR355, and ALA527. ajchem-a.com Similarly, if this compound were docked into a receptor's active site, the formyl and nitrile groups would be potential hydrogen bond acceptors, while the indole ring could participate in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. A detailed analysis of these interactions is fundamental for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Computational Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis of indole derivatives, including structures analogous to this compound. While specific computational studies on the reaction mechanism of this compound are not extensively detailed in public literature, the principles can be understood through research on related indole syntheses. Methodologies such as Density Functional Theory (DFT) are frequently employed to investigate the ground and excited state properties of indole compounds, providing insights into their stability and reactivity. researchgate.netresearchgate.net

Transition metal-catalyzed reactions are a cornerstone of modern indole synthesis, and computational studies are crucial for understanding their mechanisms. arabjchem.org For instance, palladium-catalyzed processes, such as the Sonogashira coupling of 2-haloanilines with alkynes followed by cyclization, are common routes to the indole core. mdpi.com Computational analyses of these reactions focus on elucidating the catalytic cycle, identifying key intermediates, and calculating the energy barriers of transition states. mdpi.com

One area of significant computational investigation is the cycloisomerization and annulation reactions that form the indole ring system. Studies on palladium-catalyzed cascade cyclizations, for example, involve geometric analysis of the bicyclization transition states to understand stereoselectivity. acs.org Such analyses can reveal that steric repulsion between substituents, ligands, and the indole framework in the transition state dictates the energy landscape and, consequently, the final product distribution. acs.org Similarly, mechanistic studies on the Vilsmeier-Haack formylation, a key reaction for introducing the formyl group at the C3 position of indoles, have been conducted on analogous azaindole systems. chemrxiv.org These computational investigations, often supported by spectroscopic data, help to rationalize the role of substrate structural features and reaction conditions, such as the crucial activation of a methyl group via in-situ protonation of a ring nitrogen atom. chemrxiv.org